4-[(3-Chlorophenyl)methoxy]-2-methylaniline
Description
4-[(3-Chlorophenyl)methoxy]-2-methylaniline is an organic compound with the molecular formula C14H14ClNO It is characterized by the presence of a chlorophenyl group, a methoxy group, and a methylaniline moiety
Properties
IUPAC Name |
4-[(3-chlorophenyl)methoxy]-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-10-7-13(5-6-14(10)16)17-9-11-3-2-4-12(15)8-11/h2-8H,9,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHNGEZHCYUMPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC(=CC=C2)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Chlorophenyl)methoxy]-2-methylaniline typically involves the reaction of 3-chlorobenzyl chloride with 2-methylaniline in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Chlorophenyl)methoxy]-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-[(3-Chlorophenyl)methoxy]-2-methylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(3-Chlorophenyl)methoxy]-2-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Chlorophenyl)methoxy]-2-methylaniline
- 4-[(3-Chlorophenyl)methoxy]-3-methylaniline
- 4-[(3-Chlorophenyl)methoxy]-2-ethylaniline
Uniqueness
4-[(3-Chlorophenyl)methoxy]-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Biological Activity
4-[(3-Chlorophenyl)methoxy]-2-methylaniline, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological effects, and mechanisms of action, drawing on various research findings and case studies.
Chemical Structure and Properties
The molecular formula for this compound is C15H16ClN. The structure includes a chlorophenyl group and a methoxy group attached to an aniline derivative, which is pivotal for its biological interactions.
Synthesis Methods
The synthesis of this compound typically involves:
- Electrophilic Aromatic Substitution : This method allows for the selective introduction of the chlorophenyl and methoxy groups onto the aniline core.
- Reagents Used : Common reagents include chlorobenzene derivatives and methanol under acidic conditions to facilitate the reaction.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Several studies have highlighted its efficacy against various bacterial strains:
- Gram-positive Bacteria : The compound shows significant activity against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative Bacteria : Moderate activity has been observed against Escherichia coli.
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | High |
| Bacillus subtilis | High |
| Escherichia coli | Moderate |
Anticancer Properties
In vitro studies demonstrate that this compound has potential anticancer effects:
- Cell Lines Tested : MCF-7 (breast cancer) and HepG2 (liver cancer).
- IC50 Values : The compound exhibited IC50 values below 25 µM, indicating potent anti-proliferative activity.
The biological effects of this compound are attributed to its ability to interact with specific molecular targets:
- Reactive Intermediates Formation : The methoxy group can undergo metabolic transformations leading to reactive intermediates that affect cellular pathways.
- Inhibition of Key Enzymes : Studies suggest that the compound may inhibit enzymes involved in cell proliferation and inflammation.
Case Studies
-
Antimicrobial Efficacy Study :
A study evaluated the antimicrobial activity of various derivatives of this compound against standard pathogenic strains. Results indicated that modifications to the chlorophenyl group significantly enhanced antibacterial properties, particularly against Gram-positive bacteria. -
Anticancer Activity Assessment :
In a comparative study of several aniline derivatives, this compound was shown to outperform many analogs in inhibiting the growth of MCF-7 cells, suggesting its potential as a lead compound in cancer drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
